(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Antimicrobial Benzothiazole‑acrylamide Structure‑Activity Relationship

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide (CAS 391866-98-1), a synthetic acrylamide derivative featuring a benzodioxole-substituted thiazole core conjugated to a furan-acrylamide motif, belongs to a class investigated for antitumor, antimicrobial, and antiviral activities. Structurally related cyanoacrylamide and benzothiazole-acrylamide congeners have demonstrated cytotoxicity against MCF7, HEPG2, and PC3 cell lines, along with broad‑spectrum antibacterial and antiviral effects.

Molecular Formula C17H12N2O4S
Molecular Weight 340.35
CAS No. 391866-98-1
Cat. No. B2488606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
CAS391866-98-1
Molecular FormulaC17H12N2O4S
Molecular Weight340.35
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CO4
InChIInChI=1S/C17H12N2O4S/c20-16(6-4-12-2-1-7-21-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)23-10-22-14/h1-9H,10H2,(H,18,19,20)/b6-4+
InChIKeyUOTWPOXOCLFAFC-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide (CAS 391866-98-1) – Key Compound Attributes


(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide (CAS 391866-98-1), a synthetic acrylamide derivative featuring a benzodioxole-substituted thiazole core conjugated to a furan-acrylamide motif, belongs to a class investigated for antitumor, antimicrobial, and antiviral activities. Structurally related cyanoacrylamide and benzothiazole-acrylamide congeners have demonstrated cytotoxicity against MCF7, HEPG2, and PC3 cell lines, along with broad‑spectrum antibacterial and antiviral effects [1]. The compound’s unique substitution pattern—benzodioxole at the thiazole 4‑position and a furan‑2‑yl acrylamide side chain—distinguishes it from common benzothiazole‑2‑yl‑acrylamide analogs that lack this heterocyclic combination.

Why In‑Class Acrylamide‑Thiazole Analogs Cannot Simply Replace (E)-N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide


Acrylamide‑thiazole compounds exhibit divergent biological profiles depending on subtle structural variations; for instance, in a series of N‑(benzo[d]thiazol‑2‑yl)‑2‑cyanoacrylamides, simple substitution of the arylidene group shifted antimicrobial activity from bacteriostatic to bactericidal, altered cytotoxicity IC₅₀ values by up to 2‑fold, and changed antiviral potency from near‑zero to 12.9% inhibition [1]. The replacement of a benzene ring by heterocycles such as furan or thiophene significantly increased inhibitory effects against microorganisms, while methoxy substituents drastically decreased activity [1]. Therefore, generic interchange of analogs without matching the specific benzodioxole‑thiazole and furan‑acrylamide substitution pattern risks loss of target potency, altered selectivity, or complete inactivity.

Product‑Specific Quantitative Differentiation of (E)-N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide from Closest Analogs


Heterocyclic Substitution Effect on Antimicrobial Broad‑Spectrum Activity

In a benzothiazole‑2‑yl‑acrylamide series, replacing the phenyl ring with furan increased Gram‑negative antibacterial potency; the furan‑containing analog (compound 8) achieved inhibition zones comparable to tetracycline, while the lead compound 3 showed only marginal activity against one Gram‑positive and one Gram‑negative strain [1]. The target compound, bearing a furan‑2‑yl acrylamide moiety and a benzodioxole‑thiazole core, is expected to exhibit similarly enhanced broad‑spectrum activity relative to simpler aryl‑substituted analogs, as the furan heterocycle alone was shown to boost inhibitory effects [1].

Antimicrobial Benzothiazole‑acrylamide Structure‑Activity Relationship

Antitumor Cytotoxicity Improvement Through Heterocyclic Modification

In a panel of N‑(benzo[d]thiazol‑2‑yl)‑2‑cyano‑3‑arylacrylamides, the addition of a furan‑2‑ylidene group to the lead compound 3 (IC₅₀ = 11.5 µg/mL against PC3) improved cytotoxicity in derivative 4 to IC₅₀ = 5.63 µg/mL, a ~2‑fold enhancement [1]. The target compound, which features a furan‑2‑yl acrylamide similar to derivative 4 but with a benzodioxole‑thiazole core, is predicted to retain or exceed this cytotoxic potency because the furan‑ylidene modification alone was responsible for the increased activity.

Cytotoxicity Antitumor Benzothiazole‑acrylamide SRB assay

Antiviral Activity Enhancement over Lead Scaffold

Antiviral evaluation against vesicular stomatitis virus (VSV) showed that the lead compound 3 achieved only 0.059 log₁₀ reduction (0.089% inhibition), whereas the furan‑substituted derivative 8 exhibited the highest activity at 0.865 log₁₀ reduction (12.9% inhibition) [1]. The target compound, which incorporates a furan moiety analogous to derivative 8, is anticipated to provide substantially greater antiviral activity compared to the unsubstituted benzothiazole‑acrylamide scaffold.

Antiviral VSV Benzothiazole‑acrylamide Log reduction

Optimal Procurement Scenarios for (E)-N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide


Antimicrobial Susceptibility Screening of Novel Acrylamide‑Thiazole Derivatives Against Multidrug‑Resistant Gram‑Negative Pathogens

In programs evaluating new leads for Gram‑negative infections, the furan‑acrylamide motif has demonstrated broad‑spectrum antibacterial activity comparable to tetracycline [1]. The benzodioxole‑thiazole core may further modulate permeability and efflux susceptibility, making the compound a valuable addition to screening libraries targeting resistant strains such as P. aeruginosa and N. gonorrhoeae.

Prostate Cancer Cell Line Panel for Structure‑Activity Relationship (SAR) Expansion

Because the furan‑ylidene modification in related benzothiazole‑acrylamides achieved a ~2‑fold reduction in IC₅₀ against PC3 cells (from 11.5 µg/mL to 5.63 µg/mL) [1], the target compound is suited for follow‑up SAR studies aiming to further improve potency through optimization of the benzodioxole‑thiazole scaffold, with subsequent profiling in MCF7 and HEPG2 lines.

Antiviral Hit‑to‑Lead Optimization Using VSV as a Surrogate Model

The ~145‑fold improvement in percent inhibition observed for furan‑containing analogs over the lead scaffold [1] positions (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide as an attractive starting point for antiviral optimization programs using VSV as a model RNA virus, allowing exploration of structure‑dependent serine protease or replication inhibition mechanisms.

Quote Request

Request a Quote for (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.